Grossman's sealer

Description

Historical Trajectory and Evolution of Root Canal Sealing Agents

The history of root canal sealers reflects a continuous effort to improve the outcomes of endodontic treatment by developing materials that can effectively seal the complex root canal anatomy.

Precursors and Early Developments in Root Canal Obturation Materials

The practice of attempting to treat infected teeth dates back centuries, with archaeological findings revealing early attempts at intervening within the tooth midtownendodontistnyc.comaae.org. Evidence suggests the use of materials like bronze wire in root canals as early as the 3rd century BC midtownendodontistnyc.comaae.org. Early approaches often focused on draining the pulp chamber to relieve pain midtownendodontistnyc.com. In the 19th century, materials such as pure silver and gold foil were used to seal root canals researchgate.netcdeworld.com. Gutta-percha was introduced to dentistry in the mid-19th century and eventually became a widely used material for root canal filling aae.orgcdeworld.com. However, gutta-percha alone does not bond to the dentinal walls and can shrink upon cooling, highlighting the need for a complementary sealing agent cdeworld.comiosrjournals.org.

The Emergence of Zinc Oxide-Eugenol (ZOE) Based Endodontic Sealers

The mid-20th century saw a shift towards developing sealers that could provide a complete, leak-proof seal researchgate.net. This period marked the emergence of zinc oxide-eugenol (ZOE) based sealers researchgate.net. Early ZOE sealers were modifications of cements based on formulas by researchers like Rickert and Grossman uobaghdad.edu.iqthieme-connect.com. Rickert's original ZOE sealer, introduced in 1931, contained silver for radiopacity, which unfortunately led to tooth discoloration rde.acjaypeedigital.com.

Grossman's Sealer: Foundational Contributions and Historical Context

Dr. Louis I. Grossman, often referred to as the "Father of Modern Endodontics," made significant contributions to the field, including the development of a non-staining ZOE sealer tempearizonadentist.comaae.orgresearchgate.net. Grossman's formula, proposed in 1936 and later recommended as a non-staining substitute for Rickert's formula in 1958, became a standard against which other cements were measured rde.acjaypeedigital.com. His work was particularly influential during a time when the theory of focal infection led to widespread tooth extraction, and he advocated for root canal therapy as a viable alternative tempearizonadentist.comaae.orgpsu.edu. Grossman's sealer was further detailed in 1974 uobaghdad.edu.iqjaypeedigital.com. The setting reaction of ZOE-based sealers involves a chelation reaction between eugenol (B1671780) and the zinc ion of zinc oxide, which may contribute to decreased setting shrinkage thieme-connect.com.

Academic Conceptualization and Theoretical Role of Endodontic Sealers

Academically, endodontic sealers are conceptualized as materials used in conjunction with a core filling material, typically gutta-percha, to achieve a fluid-tight seal of the entire root canal system researchgate.netiosrjournals.org. Their theoretical role is to fill the discrepancies between the core material and the canal walls, as well as the irregularities and accessory canals that cannot be filled by the core material alone uobaghdad.edu.iqiosrjournals.org. Sealers act as a binding agent, a filler, and a lubricant during the obturation process uobaghdad.edu.iqoraljournal.com. They are also expected to entomb any remaining bacteria and prevent microbial infiltration from the oral cavity or periapical tissues researchgate.netiosrjournals.org.

Guiding Principles for Ideal Root Canal Sealers: Grossman's Criteria as a Research Framework

Grossman's contributions extended beyond material development to defining the characteristics of an ideal root canal sealer. His criteria have served as a fundamental research framework for evaluating existing sealers and developing new ones oraljournal.comnih.govpsu.edu. According to Grossman, an ideal root canal sealer should possess the following properties:

It should be tacky when mixed to provide good adhesion to the canal wall when set nih.govkentexpress.co.uk.

It should make a hermetic seal nih.govkentexpress.co.uk.

It should be radiopaque so that it can be visualized on the radiograph nih.govkentexpress.co.uk.

The particles of powder should be very fine so that they can mix easily with liquid nih.gov.

It should not shrink upon setting nih.govkentexpress.co.uk.

It should not discolour tooth structure nih.govkentexpress.co.uk.

It should be bacteriostatic or at least not encourage bacterial growth nih.govkentexpress.co.uk.

It should set slowly to ensure sufficient working time nih.govkentexpress.co.uk.

It should be insoluble in tissue fluids nih.govkentexpress.co.uk.

It should be well tolerated by the periapical tissue (biocompatible) nih.govkentexpress.co.uk.

It should be soluble in common solvents if it is necessary to remove the root canal filling nih.govkentexpress.co.uk.

While no single sealer to date has perfectly met all of Grossman's criteria, they remain the benchmark for evaluating the performance of endodontic sealers nih.gov.

Contemporary Literature Review and Bibliometric Analysis of Grossman's Sealer Research

Contemporary literature continues to include research on Grossman's sealer, often in comparative studies evaluating its properties against newer materials, such as bioceramic-based sealers nih.gov. Bibliometric analyses in endodontics have explored research trends in various sealer types, including ZOE-based sealers, although recent analyses tend to focus more heavily on newer materials like hydraulic calcium silicate-based sealers rde.acresearchgate.netjournalagent.comnih.govnih.gov.

Research findings on Grossman's sealer have investigated its various properties:

Antimicrobial Activity: Studies have evaluated the antimicrobial efficacy of Grossman's sealer and its components. Grossman's sealer has demonstrated antimicrobial activity against various bacterial strains. Among its components, sodium tetraborate (B1243019) has shown significant antimicrobial activity, while eugenol is effective against some bacteria like Escherichia coli, and zinc oxide shows activity against certain strains like Streptococcus sobrinus and E. coli. Barium sulfate (B86663) and bismuth subcarbonate have not shown antimicrobial activity scielo.br.

Physicochemical Properties: Research has examined the flow, dimensional stability, solubility, and setting time of Grossman's sealer psu.edu. Studies have compared its properties to other sealers, noting its plasticity and slow setting time due to components like sodium borate (B1201080) anhydrate uobaghdad.edu.iq.

Sealing Ability: Investigations into the sealing potential of Grossman's sealer have been conducted, including its ability to fill simulated lateral canals scielo.br. One study indicated that Grossman's sealer was effective in filling lateral canals when mixed correctly and performed superiorly compared to some other sealers in this regard scielo.br.

Biocompatibility: The biocompatibility of Grossman's sealer has been studied, with research indicating that while generally well-tolerated, it can exhibit some cytotoxic effects, particularly in its freshly mixed state uobaghdad.edu.iqnih.gov. The controlled release of eugenol is considered to contribute to its low cytotoxicity .

While newer materials have emerged with potentially improved properties, Grossman's sealer remains a historically significant and foundational material in endodontics, and research continues to explore its characteristics and performance in various clinical and laboratory settings.

Structure

3D Structure

Properties

InChI |

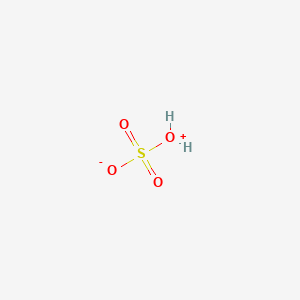

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Compositional Investigations and Experimental Modifications of Grossman S Sealer

Characterization of Primary Chemical Constituents

The setting of Grossman's sealer is predicated on a classic acid-base reaction between its powder and liquid components, resulting in a hardened matrix that effectively seals the root canal system. The powder is a composite of several key ingredients, each imparting specific, crucial properties to the final cement. A typical formulation of the powder component of Grossman's sealer is presented in the table below.

| Component | Percentage by Weight (approximate) | Primary Function |

| Zinc Oxide | 42% | Principal reactant, matrix formation |

| Rosin (B192284) | 27% | Enhances adhesion, reduces solubility |

| Barium Sulfate (B86663) | 15% | Radiopacifying agent |

| Bismuth Subcarbonate | 15% | Radiopacifying agent |

| Sodium Tetraborate (B1243019) | 1% | Retarder, controls setting time |

Role and Interaction of Zinc Oxide within the Formulation

Zinc oxide (ZnO) is the principal constituent of the powder, forming the backbone of the sealer's matrix. When mixed with eugenol (B1671780), the zinc oxide particles are wetted, initiating an acid-base reaction that leads to the formation of an amorphous zinc eugenolate chelate. This reaction is a multi-step process, beginning with the hydrolysis of zinc oxide in the presence of water (moisture is essential for the reaction to proceed) to form zinc hydroxide (B78521). The zinc hydroxide then reacts with eugenol molecules. The resulting zinc eugenolate forms a matrix that encapsulates unreacted zinc oxide particles, creating a hard, dimensionally stable mass that provides the sealing function. The particle size and purity of the zinc oxide can significantly influence the setting time and the physical characteristics of the mixed sealer.

Eugenol: Its Chemical Nature and Contribution to the Compound

Eugenol, an oily liquid derived from clove oil, is the liquid component of Grossman's sealer and acts as the acid in the setting reaction. Chemically, it is a phenylpropanoid, with a methoxy (B1213986) group and an allyl group attached to a benzene (B151609) ring. The phenolic hydroxyl group of eugenol is the key to its reactivity with zinc oxide. This group donates a proton (H+) which facilitates the reaction with zinc hydroxide, leading to the formation of the zinc eugenolate chelate. Beyond its role in the setting reaction, eugenol is also known for its antimicrobial properties, which can be beneficial in the context of root canal disinfection.

Analysis of Rosin and Associated Resinous Components

Rosin, a natural resin obtained from pines and other conifers, is a significant component of the powder, added to enhance the sealer's adhesiveness and reduce its solubility in tissue fluids. usp.br The primary chemical constituents of rosin are resin acids, with abietic acid being a major component. The acidic nature of rosin, due to the carboxylic acid groups of its constituent resin acids, can influence the setting reaction. It has been suggested that the low pH of rosin, indicating a higher concentration of hydrogen ions, can accelerate the reaction between zinc oxide and eugenol. usp.br This interaction helps to create a more cohesive and durable seal. The hydrogenated form of rosin, often referred to as "Staybelite" resin, is frequently used to improve the stability and color of the sealer.

Identification and Significance of Sodium Tetraborate

Sodium tetraborate (Na₂B₄O₇·10H₂O), commonly known as borax, is added in a small quantity to the powder to act as a retarder, thereby controlling the setting time of the sealer. mdpi.comcreative-proteomics.com This is a crucial function, as it provides the clinician with adequate working time to properly place and adapt the sealer within the complex root canal anatomy. The precise mechanism by which sodium tetraborate extends the setting time is thought to involve the suppression of the dissolution of the cement phases. nih.govnih.gov By slowing down the initial reaction between zinc oxide and eugenol, it allows for a more controlled and predictable setting process.

Methodologies for Chemical Compositional Analysis of Grossman's Sealer

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM is utilized to examine the surface morphology and microstructure of the set sealer. It can reveal the distribution of the different components within the matrix and assess the sealer's adaptation to the dentin walls. When coupled with EDX, which is an elemental analysis technique, SEM can provide qualitative and quantitative information about the elemental composition of different areas of the sealer. ohi-s.comnih.gov This is particularly useful for confirming the presence and distribution of elements from the radiopacifying agents like barium and bismuth.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying the chemical bonds and functional groups present in the sealer's components. researchgate.net By analyzing the absorption of infrared radiation, FTIR can be used to study the setting reaction, confirming the formation of zinc eugenolate by detecting changes in the characteristic peaks of the hydroxyl group of eugenol and the formation of new bonds. It can also be used to identify the organic components like rosin.

X-ray Diffraction (XRD): XRD is employed to determine the crystalline structure of the components of the sealer. It can differentiate between the crystalline structure of unreacted zinc oxide and the amorphous nature of the set zinc eugenolate matrix. nih.gov This technique is valuable for understanding the physical state of the sealer's constituents before and after the setting reaction.

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate, identify, and quantify the individual components of the sealer. excedr.com For instance, GC could be used to analyze the purity of the eugenol, while HPLC could potentially be used to separate and identify the different resin acids present in the rosin component. These techniques are essential for quality control and for studying the release of any components from the set sealer over time.

| Analytical Technique | Information Provided |

| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure, particle distribution |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and distribution |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bonds, functional groups, setting reaction kinetics |

| X-ray Diffraction (XRD) | Crystalline structure of components |

| Chromatographic Techniques (HPLC, GC) | Separation, identification, and quantification of individual components |

Experimental Formulations and Material Modifications of Grossman's Sealer

Incorporation of Nanoparticulate Additives (e.g., Zinc Oxide Nanoparticles)

In recent years, scientific investigation has focused on enhancing the physicochemical properties of traditional dental materials through nanotechnology. researchgate.net Grossman's sealer, a zinc oxide-eugenol based cement, has been a subject of such research, with a particular focus on the incorporation of nanoparticulate additives. ohi-s.comnih.gov The primary goal of these modifications is to leverage the unique characteristics of nanoparticles, such as their high surface area-to-volume ratio, to improve the sealer's performance.

The principal method for modifying Grossman's sealer involves the partial or complete substitution of its conventional zinc oxide (ZnO) powder with zinc oxide nanoparticles (ZnO-Np). nih.gov In experimental formulations, researchers have prepared the sealer by replacing the standard medical-grade ZnO component with ZnO-Np, typically with an average particle size of around 20 nanometers, in varying amounts. ohi-s.comnih.gov This substitution aims to enhance key properties such as setting time, flow, solubility, and dimensional stability. ohi-s.com The addition of metallic antibacterial nanoparticles like ZnO-Np has been explored to provide advantages in antibacterial efficacy and anti-biofilm formation, which are desirable qualities for a root canal sealer. nih.govohi-s.com

Quantitative Assessment of Modified Grossman's Sealer Formulations

Quantitative studies have been conducted to evaluate the precise impact of incorporating zinc oxide nanoparticles on the physicochemical properties of Grossman's sealer, with performance measured against standards such as those set by the American National Standards Institute/American Dental Association (ANSI/ADA). ohi-s.comnih.gov

One significant study prepared five formulations: a control group using the original Grossman's sealer formula and four experimental groups where the zinc oxide powder was replaced by 25%, 50%, 75%, and 100% zinc oxide nanoparticles (ZnO-Np) by weight. ohi-s.comnih.gov

Setting Time: The incorporation of ZnO-Np generally decreased the setting time. The control Grossman's sealer had a setting time well beyond the ANSI/ADA requirements. The formulation with 25% ZnO-Np showed a setting time of 86.0 ± 2.55 minutes, which complied with the standards. ohi-s.com However, increasing the concentration of ZnO-Np to 50%, 75%, and 100% resulted in progressively faster setting times that were too rapid to meet the ANSI/ADA specification. ohi-s.comohi-s.com

Flow: All tested formulations, including the control and the ZnO-Np modified versions, conformed to the ANSI/ADA requirements for flow. ohi-s.comnih.gov There was a significant difference in flow characteristics between the control group and the 25% and 75% ZnO-Np experimental sealers. nih.gov

Solubility: High solubility can lead to the disintegration of the sealer over time. The original Grossman's sealer exhibited a high solubility of 4.68% ± 1.02%, exceeding the ANSI/ADA recommendation of not more than 3%. ohi-s.com The addition of 25% ZnO-Np significantly reduced the solubility to 1.81% ± 0.31%, bringing it within the acceptable range. The 50% ZnO-Np formulation also conformed to the standard. Formulations with higher concentrations (75% and 100%) showed solubility values similar to the unmodified sealer. ohi-s.comnih.gov

Dimensional Change: An ideal sealer should exhibit minimal shrinkage or expansion after setting. The ANSI/ADA standard specifies that dimensional change should not exceed 1% shrinkage. ohi-s.com Unmodified Grossman's sealer showed a post-setting shrinkage of -2.33% ± 0.28%. ohi-s.com The incorporation of 25% ZnO-Np resulted in the lowest dimensional change (-0.34% ± 0.12%), a value that complies with the ANSI/ADA requirement. ohi-s.comnih.gov Higher percentages of ZnO-Np (75% and 100%) resulted in dimensional changes that did not meet the standard. ohi-s.comohi-s.com

Radiopacity: All tested sealer formulations demonstrated radiopacity values above the 3 mm aluminum (mmAl) minimum recommended by the ANSI/ADA. Notably, the experimental sealers with 25% ZnO-Np (9.08 ± 0.04 mmAl) and 50% ZnO-Np (8.47 ± 0.68 mmAl) showed significantly higher radiopacity compared to the other groups. ohi-s.com

These findings collectively indicate that the replacement of 25% of the conventional zinc oxide powder with zinc oxide nanoparticles can significantly improve the key physicochemical properties of Grossman's sealer, bringing them into compliance with established dental material standards. ohi-s.comnih.gov

Interactive Data Table: Physicochemical Properties of Grossman's Sealer Modified with Zinc Oxide Nanoparticles (ZnO-Np)

| Formulation (Percentage of ZnO-Np) | Setting Time (minutes) | Flow (mm) | Solubility (%) | Dimensional Change (%) | Radiopacity (mmAl) |

| Control (0%) | > 360 | 25.13 ± 1.25 | 4.68 ± 1.02 | -2.33 ± 0.28 | 7.21 ± 0.36 |

| 25% ZnO-Np | 86.00 ± 2.55 | 19.82 ± 0.81 | 1.81 ± 0.31 | -0.34 ± 0.12 | 9.08 ± 0.04 |

| 50% ZnO-Np | 20.60 ± 1.52 | 22.84 ± 1.07 | 2.50 ± 0.54 | -0.63 ± 0.08 | 8.47 ± 0.68 |

| 75% ZnO-Np | 12.40 ± 0.89 | 19.50 ± 0.50 | 4.57 ± 0.80 | -1.49 ± 0.22 | 7.18 ± 0.45 |

| 100% ZnO-Np | 9.60 ± 0.55 | 22.18 ± 1.21 | 4.09 ± 0.76 | -2.30 ± 0.19 | 6.84 ± 0.18 |

| ANSI/ADA Standard | > 30 | ≥ 17 | ≤ 3 | -1.0 to +0.1 | ≥ 3 |

Data sourced from a study by Versiani et al. ohi-s.com

Mechanistic Research on Grossman S Sealer S Functional Performance

Investigations into Antimicrobial Efficacy

A crucial requirement for an ideal root canal sealer is its ability to inhibit the growth of microorganisms that may persist after chemomechanical preparation of the root canal system. amazonaws.com Grossman's sealer has been the subject of numerous studies to evaluate its antimicrobial properties.

Research has consistently demonstrated that Grossman's sealer exhibits a broad spectrum of antimicrobial activity against a variety of microorganisms commonly found in infected root canals. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, one study evaluated its antimicrobial activity against 13 different microbial strains and found that the sealer was effective against all of them. nih.govscielo.br The antimicrobial action is often attributed to the release of eugenol (B1671780), a phenolic compound known for its ability to denature proteins. ijocrweb.com

The efficacy of Grossman's sealer has been tested against specific and resilient microbial species frequently implicated in endodontic treatment failures. Notably, it has shown effectiveness against Enterococcus faecalis, a species known for its resistance and frequent association with persistent root canal infections. ijocrweb.com Studies have also demonstrated its inhibitory effects on other specific taxa, including Streptococcus mutans, Staphylococcus aureus, and Bacteroides endodontalis. ijocrweb.com Comparative studies have often found Grossman's sealer to have an equivalent or superior antibacterial activity when compared to other types of sealers. ijocrweb.com

The following table summarizes the findings of a study evaluating the antimicrobial activity of Grossman's sealer against various microbial strains.

| Microbial Strain | Antimicrobial Effect of Grossman's Sealer |

| Pseudomonas aeruginosa | No Effect |

| Candida albicans | No Effect |

| Escherichia coli | Effective |

| Streptococcus sobrinus | Effective |

| Streptococcus anginosus | Effective |

Data sourced from a study by Savioli et al. (2006). scielo.br

To understand the basis of its antimicrobial action, researchers have investigated the individual components of Grossman's sealer. nih.govscielo.br The sealer is a powder-liquid system, with the powder containing zinc oxide, staybelite resin, bismuth subcarbonate, barium sulfate (B86663), and sodium tetraborate (B1243019) (anhydrous borax), and the liquid being eugenol.

The table below details the antimicrobial contribution of each component of Grossman's sealer.

| Component | Antimicrobial Activity |

| Sodium Tetraborate | High |

| Eugenol | Moderate |

| Sealer Powder | Moderate |

| Zinc Oxide | Low |

| Bismuth Subcarbonate | None |

| Barium Sulfate | None |

Based on findings from Savioli et al. (2006). nih.govscielo.br

Sealing Effectiveness and Microleakage Mitigation

The primary function of a root canal sealer is to create a fluid-tight seal, or a hermetic seal, to prevent the ingress of fluids and microorganisms from the oral cavity and periapical tissues into the root canal system. amazonaws.comendopracticeus.com

The concept of a hermetic seal in endodontics refers to the complete obliteration of the root canal space to prevent any communication between the canal and the surrounding tissues. endopracticeus.com This is crucial for the long-term success of root canal therapy, as microleakage is a major cause of treatment failure. aprd.in An effective seal prevents the percolation of tissue fluids into the canal, which could serve as a nutrient source for any remaining bacteria, and also blocks the egress of bacteria and their byproducts from the canal into the periapical tissues. endopracticeus.com The sealer plays a pivotal role by filling the irregularities and voids between the core obturating material (like gutta-percha) and the dentinal walls of the root canal. amazonaws.comresearchgate.net

A variety of laboratory methods are employed to assess the sealing ability of root canal sealers like Grossman's sealer. These in vitro and ex vivo models provide valuable insights into the potential clinical performance of these materials.

Common methodologies include:

Dye Penetration Studies: This is one of the most traditional and widely used methods. nih.govmdpi.comjournaljpri.com After obturating extracted teeth with the sealer and a core material, the teeth are submerged in a dye solution (e.g., methylene (B1212753) blue or India ink) for a specific period. mdpi.com The teeth are then sectioned, and the extent of dye penetration along the root canal filling is measured, providing an indication of microleakage. journaljpri.com

Fluid Filtration Methods: These techniques measure the movement of a fluid (such as water or air) across the filled root canal under pressure. A higher rate of fluid filtration indicates a poorer seal.

Bacterial Leakage Models: These are considered more clinically relevant as they use live bacteria to challenge the seal. researchgate.netnih.gov In a typical setup, the coronal aspect of an obturated tooth is exposed to a bacterial culture, and the apical end is monitored for the presence of bacteria over time. nih.gov The time it takes for bacteria to penetrate the entire length of the root canal filling is recorded.

Glucose Penetration Analysis: This method involves placing a glucose solution at the coronal end of the obturated tooth and measuring the amount of glucose that leaks through to the apical end.

Scanning Electron Microscopy (SEM): SEM allows for high-magnification visualization of the interface between the sealer and the dentin wall, providing a qualitative assessment of the adaptation and the presence of any gaps or voids that could contribute to microleakage. nih.gov

These methodologies, while having their own limitations, collectively contribute to a comprehensive understanding of the sealing efficacy of Grossman's sealer and other endodontic filling materials.

Analysis of Sealer Penetration and Adaptation to Dentinal Tubules and Root Canal Irregularities

The functional success of an endodontic sealer is critically dependent on its ability to penetrate and adapt to the complex internal anatomy of the root canal system. This includes not only the main canal but also the microscopic dentinal tubules and any irregularities along the canal walls. The penetration of Grossman's sealer into these structures is primarily governed by its physical properties, particularly its flow characteristics. vulcanchem.com

The performance of Grossman's sealer in this regard is influenced by several factors. The presence of the smear layer, a layer of debris created during canal instrumentation, can obstruct the orifices of the dentinal tubules and impede sealer penetration. researchgate.netceon.rs Therefore, irrigation protocols designed to remove the smear layer are often employed to enhance penetration. ceon.rs Furthermore, the correct powder-to-liquid ratio during mixing is crucial, as it determines the sealer's viscosity and flow, directly impacting its ability to infiltrate the intricate canal anatomy. researchgate.net While Grossman's sealer, as a zinc oxide-eugenol (ZOE) based material, is designed to flow into these spaces, its penetration capacity may differ from other sealer types based on their chemical composition and physical properties. nih.gov

Performance in Simulated Lateral and Accessory Canal Filling

Lateral and accessory canals are significant anatomical variations that can harbor microorganisms and contribute to the failure of endodontic treatment if not adequately filled. A sealer's ability to flow into and obturate these smaller channels is a key measure of its performance.

In comparative in vitro studies, Grossman's sealer has demonstrated a strong capacity for filling simulated lateral canals. One study evaluated its performance against a silicone-based sealer (Roeko Seal) and an epoxy resin-based sealer (Sealer 26). The results indicated that Grossman's sealer filled a significantly larger number of lateral canals than both Roeko Seal and Sealer 26. researchgate.netplu.mx The success of Grossman's sealer in this area is attributed to its flowable consistency when mixed to the correct ratio, allowing it to be effectively forced into the lateral anatomy during the gutta-percha condensation process. researchgate.net The study also noted that lateral canals in the apical third of the root were generally more difficult to fill for all sealers tested. plu.mx

The data below summarizes the findings on the ability of different sealers to fill simulated lateral canals.

| Sealer Type | Relative Performance in Filling Lateral Canals | Statistical Significance |

|---|---|---|

| Grossman's Sealer | Superior | Significantly better than Roeko Seal (p<0.05) and Sealer 26 (p<0.01) plu.mx |

| Roeko Seal (Silicone-based) | Inferior to Grossman's | - |

| Sealer 26 (Epoxy resin-based) | Inferior to Grossman's | - |

Interfacial Adhesion and Bonding Mechanisms

The long-term stability of a root canal filling depends on the adhesive properties of the sealer, which acts as the critical interface between the core filling material and the root dentin. slideshare.netresearchgate.net This section explores the bonding characteristics of Grossman's sealer with both gutta-percha and the dentin substrate.

Analysis of Adhesion to Gutta-Percha Core Materials

Gutta-percha, the most common core obturation material, does not inherently bond to root dentin. researchgate.net Therefore, the sealer must provide adhesion to both surfaces to create a cohesive and stable filling mass. slideshare.net Grossman's sealer, being a zinc oxide-eugenol formulation, establishes its bond with gutta-percha primarily through physical adaptation and mechanical interlocking at the interface.

Research comparing various sealer types has provided insight into the relative bond strength of ZOE-based sealers to gutta-percha. In one study using tensile bond strength testing, a ZOE-based sealer (Kerr Pulp Canal Sealer, which has a similar composition to Grossman's) demonstrated a mean bond strength of 1.07 (± 0.19) MPa to gutta-percha. elsevierpure.comnih.gov Another investigation analyzing failure modes found that when Grossman's sealer was tested in a dentin-sealer-gutta-percha assembly, the failure typically occurred at the sealer-dentin interface, indicating that its adhesion to gutta-percha was comparatively stronger under the tested conditions. nih.gov

Investigation of Bonding Characteristics with Root Dentin Substrates

The adhesion of Grossman's sealer to root dentin is a crucial factor in preventing leakage and securing the root canal filling. ceon.rs This bonding is primarily mechanical, relying on the penetration of the sealer into the dentinal tubules. ceon.rs

The measured bond strength of Grossman's sealer to dentin can vary significantly depending on the testing methodology and the irrigation protocols used. A push-out test, which simulates clinical stresses, found the bond strength of Grossman's sealer to be 11.7 (± 4.1) MPa when root canals were irrigated with 2.5% Sodium Hypochlorite (NaOCl) and 17% Ethylenediaminetetraacetic acid (EDTA). nih.gov In contrast, studies using tensile bond strength tests on ZOE-based sealers have reported much lower values, such as 0.13 (± 0.02) MPa. elsevierpure.comnih.gov This discrepancy highlights the influence of the test design on the outcome. Generally, zinc oxide-eugenol sealers like Grossman's have been reported to exhibit lower adhesion to dentin compared to epoxy resin-based sealers. ceon.rs

| Test Method | Substrate | Bond Strength (MPa) | Irrigation/Pre-treatment | Reference Sealer Type |

|---|---|---|---|---|

| Push-out Test | Root Dentin | 11.7 ± 4.1 | 2.5% NaOCl + 17% EDTA | Grossman's Sealer nih.gov |

| Tensile Test | Root Dentin | 0.13 ± 0.02 | Not specified | ZOE-based (Kerr) elsevierpure.comnih.gov |

| Tensile Test | Gutta-Percha | 1.07 ± 0.19 | Not applicable | ZOE-based (Kerr) elsevierpure.comnih.gov |

Influence of Dentin Surface Pre-treatments on Adhesive Strength

The condition of the dentin surface at the time of sealer application can significantly affect adhesive strength. Surface pre-treatments are designed to remove the smear layer and chemically modify the dentin to enhance sealer adaptation and bonding. scispace.com

The effect of these treatments on Grossman's sealer varies depending on the chemical agent used. One study found that pre-treating the dentin surface with 37% phosphoric acid or 25% citric acid increased the tensile bond strength of Grossman's sealer. nih.gov Conversely, the same study reported that pre-treatment with 17% EDTA either had no effect or resulted in weaker bonds compared to a distilled water rinse control. nih.gov

However, the context of the treatment is important. While direct application of EDTA as a surface conditioner showed mixed results in tensile tests, its use as an irrigant in combination with NaOCl during canal preparation has been shown to improve push-out bond strength. nih.gov The use of NaOCl and EDTA as irrigants effectively removes the smear layer, which allows for better penetration of the sealer into the dentinal tubules, thereby enhancing mechanical interlocking and bond strength. ceon.rsnih.gov

The table below summarizes the reported effects of various dentin pre-treatments on the adhesion of Grossman's sealer.

| Dentin Surface Pre-treatment | Reported Effect on Grossman's Sealer Bond Strength | Test Method |

|---|---|---|

| 37% Phosphoric Acid (30s) | Increased Adhesion nih.gov | Tensile Strength |

| 25% Citric Acid (30s) | Increased Adhesion nih.gov | Tensile Strength |

| 17% EDTA (5 min) | No effect or weaker bonds nih.gov | Tensile Strength |

| Irrigation with 2.5% NaOCl + 17% EDTA | Increased Adhesion (compared to saline irrigation) nih.gov | Push-out Strength |

Advanced Methodological Approaches for Characterizing Grossman S Sealer in Academic Research

Standardized Preparation and Manipulation Protocols for Research Replication

The reproducibility of research findings is paramount in materials science. For Grossman's sealer, which is hand-mixed, slight variations in preparation can significantly alter its properties. Therefore, standardized protocols are crucial for academic research.

The powder-to-liquid (P/L) ratio is a critical variable in the manipulation of Grossman's sealer. While a "creamy" or "smooth" consistency is often described clinically, research demands a more quantitative approach. Studies have shown that variations in the P/L ratio can influence setting time, flow, radiopacity, and the amount of eugenol (B1671780) released. nih.govresearchgate.net An increased P/L ratio generally leads to a thicker mix, which can decrease flow and shorten the setting time. nih.gov

For research purposes, precise measurement of the powder and liquid components by mass is the standard. This ensures a consistent P/L ratio across all samples in a study. While some studies have investigated varying the P/L ratio to determine its effect on the sealer's properties, a consistent ratio is essential for comparing other variables. nih.govnih.gov

Table 1: Effect of Powder-to-Liquid Ratio on Properties of Zinc Oxide-Eugenol Sealers

| Property | Effect of Increased Powder-to-Liquid Ratio | Reference |

|---|---|---|

| Flow | Decreased | nih.gov |

| Setting Time | Decreased | researchgate.net |

| Radiopacity | Increased | nih.gov |

| Eugenol Release | Decreased | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the headers.

The liquid component of Grossman's sealer, eugenol, acts as a solvent for the powder components, facilitating their reaction and the formation of a homogenous paste. The mixing process itself is a critical step in ensuring the uniform diffusion of the liquid into the powder. In a laboratory setting, standardized mixing times and techniques (e.g., using a specific number of strokes with a spatula on a glass slab) are employed to achieve a consistent and homogenous mix. While external solvents are not typically added during the preparation of Grossman's sealer for clinical or research use, understanding the solubility of the set sealer in various organic solvents is crucial for investigating its degradation and for retreatment scenarios. nih.govwvu.edunih.gov

Assessment of Setting Characteristics and Reaction Kinetics

The setting of Grossman's sealer is a chemical reaction between zinc oxide and eugenol, forming a zinc eugenolate chelate. wikipedia.orgnist.gov This reaction is catalyzed by the presence of water and is exothermic. nist.govnih.gov The kinetics of this reaction, particularly the setting time, are of prime importance for clinical handling and performance.

The setting time is typically assessed according to ISO 6876 or ANSI/ADA Specification 57 standards. iteh.ainih.gov These tests often involve the use of a Gilmore needle or a similar indentation device to determine when the material has hardened sufficiently. The setting time is influenced by several factors, including the P/L ratio, temperature, and humidity. ohi-s.com A higher ambient temperature and humidity will generally accelerate the setting reaction. nist.gov

The reaction itself involves the hydrolysis of zinc oxide to zinc hydroxide (B78521), which then reacts with eugenol molecules. The resulting zinc eugenolate forms a crystalline matrix that embeds unreacted zinc oxide particles, leading to the hardening of the cement. nist.gov

Evaluation of Rheological Properties and Flow Dynamics

The rheological properties of a root canal sealer, such as its viscosity and flow, are critical for its ability to penetrate into the intricate and irregular spaces of the root canal system. scielo.br Grossman's sealer is expected to flow well under pressure to ensure a three-dimensional seal.

Methodologies to evaluate these properties include:

Flow Test (ISO 6876): This standard test measures the diameter of a disc of sealer after it has been compressed between two glass plates under a specific load. iteh.aiscielo.br A minimum flow diameter is required for a sealer to meet the standard. iteh.ai

Capillary Rheometry: This technique measures the viscosity of the sealer by forcing it through a narrow tube at a controlled rate. nih.gov It can provide more detailed information about the flow behavior of the material under different shear stresses, which can simulate the pressures of clinical application. nih.gov

Cone and Plate Viscometry: This method provides precise measurements of viscosity and can be used to characterize the shear-thinning behavior of the material, where the viscosity decreases as the shear rate increases. researchgate.netnih.gov

Studies have shown that reducing the P/L ratio of Grossman's sealer can significantly increase its flow. nih.gov The flow is also affected by the strain rate, with a higher rate leading to increased flow. nih.gov

Table 2: Representative Physicochemical Properties of Grossman's Sealer from a Research Study

| Property | Mean Value (± Standard Deviation) | ANSI/ADA Requirement |

|---|---|---|

| Setting Time (hours) | Varies significantly based on conditions | Not specified, but should allow for adequate working time |

| Flow (mm) | Conforms to standards | ≥ 17 mm |

| Solubility (%) | 4.68 (± 1.02) | ≤ 3% |

Data adapted from a study by Versiani et al. (2016). ohi-s.com Note that the reported solubility and dimensional change in this particular study did not meet the ANSI/ADA requirements.

Quantification of Dimensional Stability and Post-Setting Changes

An ideal root canal sealer should be dimensionally stable after setting, with minimal shrinkage or expansion. 43.230.198nih.gov Significant shrinkage can lead to the formation of gaps between the sealer and the canal wall, potentially allowing for microleakage. 43.230.198 Conversely, excessive expansion could create stress within the root. nih.gov

Grossman's sealer, like other ZOE-based sealers, has been shown to exhibit some shrinkage upon setting, typically in the range of 0.3% to 1%. 43.230.198nih.gov This dimensional change is often linked to the sealer's solubility, as the leaching of components can contribute to a loss of volume over time. ohi-s.com

Methodologies for quantifying dimensional stability include:

Linear Measurement: As described in previous versions of ISO standards, this involves measuring the change in length of a standardized specimen over time. 43.230.198nih.gov

Volumetric Analysis using Micro-CT: Micro-computed tomography (micro-CT) is a non-destructive imaging technique that allows for the three-dimensional reconstruction and volumetric measurement of the sealer. scielo.brunesp.br This provides a more comprehensive assessment of dimensional changes compared to linear measurements. scielo.br

Studies have followed the dimensional changes of sealers over extended periods, from weeks to months, to understand their long-term stability. 43.230.198nih.gov

Methodologies for Investigating Material Degradation Pathways

The degradation of Grossman's sealer in the biological environment is primarily related to its solubility and the leaching of its components. ohi-s.com The main degradation pathway is the dissolution of the material in tissue fluids. This can be influenced by the continuous release of free eugenol, which is slightly soluble in water. ohi-s.com The leaching of eugenol can lead to the progressive decomposition of the zinc eugenolate matrix and the disintegration of the sealer. ohi-s.com

Advanced methodologies to investigate these degradation pathways include:

Solubility and Disintegration Tests (ISO 6876): These standardized tests measure the mass loss of a set sealer after immersion in water for a specified period. iteh.ai The standard dictates that the solubility should not exceed 3% by mass. iteh.ai

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): This technique is used to examine the surface morphology and elemental composition of the sealer before and after solubility tests. ohi-s.com It can reveal ultrastructural changes, such as the formation of cracks and porosities, and a reduction in certain elements, indicating material degradation. ohi-s.com

Solvent Dissolution Studies: While not a measure of biological degradation, the solubility of set Grossman's sealer in various organic solvents (e.g., chloroform, xylene, orange oil) is investigated to assess its removability in endodontic retreatment cases. nih.govwvu.edunih.gov This provides insight into its chemical breakdown under specific conditions.

In Vitro Studies of Leaching and Dissolution Phenomena

Research has shown that the high solubility of Grossman's sealer is attributed to the continuous release of free eugenol. ohi-s.com This process can lead to the progressive decomposition of the zinc eugenolate matrix, resulting in the disintegration of the sealer. ohi-s.com One study investigating eugenol release from a zinc oxide-eugenol-based sealer demonstrated that the concentration of leached eugenol decreases over time, with the highest amount released immediately after placement. nih.gov After one month, the eugenol concentration was undetectable. nih.gov

While specific quantitative data on the leaching of all individual components of Grossman's sealer over extended periods is not extensively detailed in easily accessible literature, the general findings indicate a material that undergoes a degree of dissolution that can exceed the standards set by the American National Standards Institute/American Dental Association (ANSI/ADA). ohi-s.com The solubility of zinc oxide-eugenol sealers is a critical factor, as excessive dissolution can create voids at the sealer-dentin interface, potentially compromising the apical seal.

Table 1: In Vitro Leaching and Dissolution Findings for a Zinc Oxide-Eugenol-Based Sealer

| Time Point | Eugenol Concentration | Observations |

| Immediate | Highest | Significant initial release of eugenol. |

| 1 Day | Decreased | Reduction in the amount of leached eugenol. |

| 1 Month | Undetectable | Eugenol release ceases or falls below detection limits. |

Note: This table is based on general findings for zinc oxide-eugenol sealers and illustrates a trend. Specific values for Grossman's sealer may vary.

Ultrastructural Changes and Morphological Alterations Following Environmental Exposure

Exposure to an aqueous environment, such as that found in the root canal system, can induce significant ultrastructural and morphological changes in Grossman's sealer. These alterations are typically examined using high-resolution imaging techniques.

Studies have shown that after immersion in water, the compact outer surface of Grossman's sealer develops cracks and small porosities. researchgate.net The inner structure reveals irregular particles of varying dimensions, which decrease in number following the solubility test, indicating a loss of material. researchgate.net This loss of the sealer's matrix makes the filler particles more prominent. researchgate.net

While there is a lack of specific research on the effects of simulated body fluid (SBF) on Grossman's sealer, studies on other dental sealers have shown that SBF can induce the formation of a hydroxyapatite (B223615) layer on the material's surface, suggesting a potential for bioactivity. nih.govnih.gov The interaction of Grossman's sealer with artificial saliva has also been a subject of investigation, with research indicating that components of the sealer can transfer to the saliva, and conversely, substances from the saliva can deposit on the sealer's surface.

Advanced Imaging and Spectroscopic Techniques for Material Characterization

Applications of Scanning Electron Microscopy (SEM) in Microstructural Analysis

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the microstructure of Grossman's sealer at a high resolution. It provides detailed information about the surface topography, particle size and shape, and the integrity of the sealer matrix.

In studies modifying Grossman's sealer with zinc oxide nanoparticles, SEM analysis revealed a compact outer surface before solubility testing. ohi-s.com After exposure to water, the appearance of cracks and porosities was evident. researchgate.net Analysis of the internal structure showed irregularly shaped particles that became more distinct after the solubility test, highlighting the loss of the surrounding matrix. researchgate.net SEM has also been instrumental in examining the interface between Grossman's sealer and the dentinal tubules, revealing the extent of sealer penetration. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Profiling

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, allows for the elemental analysis of specific areas of the sealer. This technique is crucial for identifying the elemental composition of the material and tracking changes that occur due to environmental exposure.

EDX analysis of Grossman's sealer typically identifies peaks for zinc, oxygen, carbon, bismuth, and barium, which correspond to its main components. ohi-s.com Following solubility tests, EDX has shown a significant reduction in the carbon peak, which is indicative of the loss of the organic eugenol component. researchgate.net Conversely, an increase in the relative percentage of bismuth can be observed as the matrix dissolves. researchgate.net This technique has also been used to confirm the presence of sealer components within the dentinal tubules. nih.gov

Table 2: Elemental Composition of Grossman's Sealer Before and After Solubility Test (Illustrative)

| Element | Before Solubility Test (Weight %) | After Solubility Test (Weight %) | Change |

| Zinc (Zn) | High | High | Stable |

| Oxygen (O) | High | High | Stable |

| Carbon (C) | Moderate | Low | Decrease |

| Bismuth (Bi) | Moderate | High | Relative Increase |

| Barium (Ba) | Low | Low | Stable |

Note: This table provides an illustrative representation of expected elemental changes based on research findings. Actual percentages can vary.

Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular and Chemical Bond Characterization

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful analytical technique used to identify the chemical bonds and functional groups present in a material. By analyzing the absorption of infrared radiation, FTIR can provide insights into the setting reaction and chemical stability of Grossman's sealer.

An FTIR spectrum of a ZOE-based sealer would be expected to show characteristic peaks corresponding to the functional groups in eugenol and the formation of zinc eugenolate. Key vibrational bands would include those for O-H stretching, C-H stretching, C=C aromatic ring stretching, and C-O stretching from the eugenol molecule. Upon setting, changes in these peaks, particularly in the O-H region and the appearance of new bands corresponding to the Zn-O-C bond, would indicate the formation of the zinc eugenolate chelate. The consumption of free eugenol during the setting process can also be monitored by the disappearance or reduction in the intensity of its characteristic peaks. mdpi.com

Comparative Academic Analyses of Grossman S Sealer with Contemporary Endodontic Materials

Comparison with Other Zinc Oxide-Eugenol (ZOE) Based Root Canal Sealers

Grossman's sealer is a foundational ZOE formulation, and many other sealers are based on its principles. dentistchannel.onlineslideshare.net Variations in these formulations often involve the modification of components to enhance specific properties. For instance, some formulations substitute certain elements to improve setting time or reduce cytotoxicity. slideshare.netsemanticscholar.org

Research comparing different ZOE-based sealers often focuses on properties like flow, sealing ability, and biocompatibility. While Grossman's sealer is considered a standard, some studies indicate that other ZOE formulations may offer advantages in certain aspects. For example, modifications in the powder-to-liquid ratio or the incorporation of different types of rosin (B192284) can affect the sealer's viscosity and adhesion. vulcanchem.com Despite these variations, ZOE sealers as a group are known for their antibacterial properties, primarily due to the presence of eugenol (B1671780). denpedia.com However, this same component can also be a source of cytotoxicity if it leaches out. uobaghdad.edu.iq

| Property | Grossman's Sealer | Other ZOE Sealers (e.g., Roth's, Tubli-Seal) | Key Research Findings |

|---|---|---|---|

| Sealing Ability | Good | Variable, some show improved performance | Sealing ability can be influenced by particle size and composition. uobaghdad.edu.iq |

| Biocompatibility | Considered acceptable with a history of clinical success. nih.gov | Variable, dependent on eugenol release | Eugenol content is a primary factor in cytotoxicity. denpedia.comuobaghdad.edu.iq |

| Solubility | Higher than some newer sealer types. denpedia.comohi-s.com | Generally similar to Grossman's | Higher solubility can compromise the long-term seal. denpedia.com |

| Antibacterial Activity | Good | Good | Eugenol is the primary antibacterial component. denpedia.com |

Comparative Performance with Resin-Based Endodontic Sealers

Resin-based sealers, such as those with an epoxy resin matrix (e.g., AH Plus), represent a significant departure from ZOE cements. dentistchannel.online These materials are designed to provide superior adhesion to dentin and core materials, theoretically creating a more integrated and leak-resistant root canal filling. aodsr.com

Studies comparing Grossman's sealer with resin-based sealers often highlight the superior sealing ability and lower solubility of the resin-based counterparts. nih.gov For example, research has shown that epoxy resin-based sealers exhibit less microleakage over time. nih.gov However, the biocompatibility of resin-based sealers can be a concern, particularly in their freshly mixed state, due to the potential for leaching of cytotoxic components. nih.gov In contrast, while Grossman's sealer may exhibit initial cytotoxicity due to eugenol, this effect tends to decrease as the material sets.

| Property | Grossman's Sealer | Resin-Based Sealers (e.g., AH Plus) | Key Research Findings |

|---|---|---|---|

| Sealing Ability | Good | Excellent, often superior to ZOE sealers. nih.govnih.gov | Resin-based sealers demonstrate lower microleakage in many studies. nih.gov |

| Adhesion | Relies on mechanical interlocking | Chemical and micromechanical bonding to dentin | Resin-based sealers can create a "monoblock" effect. aodsr.com |

| Solubility | Higher | Low | Low solubility contributes to a more durable seal. denpedia.com |

| Biocompatibility | Initial cytotoxicity from eugenol, decreases with setting | Initial cytotoxicity from unpolymerized resins, generally good once set. nih.gov | Both material types show decreasing cytotoxicity over time. nih.gov |

Assessment Relative to Calcium Hydroxide-Based Sealers

Calcium hydroxide-based sealers were developed with the aim of promoting a therapeutic effect, specifically by inducing hard tissue formation (apexogenesis) and providing an antimicrobial environment due to their high pH. drsoniachopra.comune.edu Sealers like Sealapex fall into this category. dentistchannel.online

When compared to Grossman's sealer, calcium hydroxide-based sealers offer the potential for bioactivity. slideshare.net However, a significant drawback of many calcium hydroxide (B78521) sealers is their higher solubility. denpedia.comune.edu This solubility is necessary for the release of calcium and hydroxyl ions but can compromise the integrity of the seal over time. Studies have shown that while they may have good biological properties, their sealing ability can be inferior to that of ZOE or resin-based sealers. nih.govbanglajol.info

| Property | Grossman's Sealer | Calcium Hydroxide-Based Sealers (e.g., Sealapex) | Key Research Findings |

|---|---|---|---|

| Sealing Ability | Good | Variable, can be compromised by solubility. nih.gov | Some studies show significant leakage with calcium hydroxide sealers. banglajol.info |

| Biocompatibility/Bioactivity | Biocompatible once set | Designed to be bioactive, promoting hard tissue formation. slideshare.net | The release of hydroxyl ions provides an antibacterial effect. banglajol.info |

| Solubility | Moderate | High. denpedia.comune.edu | High solubility is a major disadvantage for long-term sealing. une.edu |

| Mechanical Properties | Adequate | Generally poor cohesive strength | Poor mechanical properties can affect the durability of the filling. banglajol.info |

Comparative Studies with Glass Ionomer and Silicone-Based Root Canal Sealers

Glass ionomer sealers were introduced to endodontics with the promise of chemical adhesion to dentin and fluoride (B91410) release. drsoniachopra.com However, their use has been limited due to concerns about their setting reaction in the deep parts of the root canal and difficulty in removal for retreatment. drsoniachopra.com

Silicone-based sealers, such as RoekoSeal, offer the advantage of slight expansion upon setting, which could theoretically improve the seal. nih.gov They are also generally considered to be highly biocompatible. In a study comparing Grossman's sealer with a silicone-based sealer (Roeko Seal) and a resin-based sealer for filling simulated lateral canals, Grossman's sealer demonstrated a greater ability to fill these canals. nih.govresearchgate.netsemanticscholar.org This suggests that the flow characteristics of Grossman's sealer may be advantageous in complex canal anatomies.

| Property | Grossman's Sealer | Glass Ionomer Sealers (e.g., Ketac-Endo) | Silicone-Based Sealers (e.g., RoekoSeal) |

|---|---|---|---|

| Sealing Ability | Good | Questionable setting in deep canals. drsoniachopra.com | Good, with slight setting expansion |

| Adhesion | Mechanical | Chemical adhesion to dentin. drsoniachopra.com | Good adaptation |

| Biocompatibility | Acceptable | Good | Excellent |

| Special Features | Long history of clinical use | Fluoride release. une.edu | Setting expansion. nih.gov |

Evaluation Against Bioceramic and Calcium Silicate-Based Endodontic Materials

Bioceramic and calcium silicate-based sealers are a relatively new class of materials in endodontics that have gained significant attention. drsoniachopra.comnih.gov These materials, which include products like MTA Fillapex and EndoSequence BC Sealer, are biocompatible and bioactive, with the ability to form hydroxyapatite (B223615) at the sealer-dentin interface. nih.govamazonaws.com This can lead to a chemical bond with the root canal wall.

Comparative studies have shown that bioceramic sealers often exhibit a better sealing ability than ZOE-based sealers like Grossman's. ugm.ac.id They are also hydrophilic, meaning they set in the presence of moisture, which is an advantage in the root canal environment. youtube.com While Grossman's sealer has a long track record of successful clinical use, bioceramic sealers are demonstrating promising results in terms of both sealing and biological response. nih.govijlbpr.com However, some bioceramic formulations have been shown to have higher solubility than resin-based sealers. bezmialemscience.org

| Property | Grossman's Sealer | Bioceramic/Calcium Silicate-Based Sealers | Key Research Findings |

|---|---|---|---|

| Sealing Ability | Good | Excellent, often superior to Grossman's. ugm.ac.id | Bioceramic sealers show less microleakage in many studies. ugm.ac.id |

| Biocompatibility/Bioactivity | Biocompatible | Excellent biocompatibility and bioactive potential. nih.govamazonaws.comijlbpr.com | Promote the formation of hydroxyapatite. amazonaws.com |

| Adhesion | Mechanical | Chemical bonding to dentin. youtube.com | Forms a strong bond with the canal wall. youtube.com |

| Solubility | Moderate | Variable, some formulations show higher solubility than resin sealers. bezmialemscience.org | Solubility can influence long-term stability. nih.gov |

Critical Review of Methodological Heterogeneity in Comparative Research

A significant challenge in comparing the performance of different root canal sealers, including Grossman's sealer, is the wide variation in research methodologies. nih.gov In vitro studies, which form the bulk of the comparative literature, employ a diverse range of models and techniques to assess properties like sealing ability, cytotoxicity, and antimicrobial activity.

Theoretical Models, Research Challenges, and Future Directions for Grossman S Sealer Investigation

Theoretical Integration within the Monoblock Concept in Endodontics

The monoblock concept in endodontics refers to the formation of a single, cohesive unit by bonding filling materials to the root canal wall, theoretically improving the seal and fracture resistance of the tooth. nih.govcodsjod.com Monoblocks are classified based on the number of interfaces created between the filling materials and the dentin. nih.govnih.gov

Primary Monoblock: A single interface exists between one filling material and the root canal wall. codsjod.comnih.gov

Secondary Monoblock: Two interfaces are present, typically between the dentin and a sealer, and between the sealer and a core material like gutta-percha. nih.govresearchgate.net

Tertiary Monoblock: A third interface is introduced, often through a bondable coating on the core material that adheres to an adhesive sealer. nih.govnih.gov

Grossman's sealer, a zinc oxide-eugenol (ZOE) based material, is conventionally used with gutta-percha for root canal obturation. researchgate.net This combination theoretically forms a secondary monoblock . nih.govresearchgate.net However, the integration of Grossman's sealer within this concept is imperfect. A true monoblock relies on adhesion between all components to form a mechanically homogenous unit. codsjod.comresearchgate.net While the sealer adapts to the dentin wall, gutta-percha itself does not adhere to the ZOE-based sealer. researchgate.net This lack of a chemical bond at the sealer-gutta-percha interface means a truly gap-free, solid mass is not achieved, representing a theoretical weakness in its application within the monoblock philosophy. researchgate.net The system relies on the mechanical adaptation and compaction of the materials rather than a unified, bonded structure.

Development of Predictive Models for Material Behavior

Predictive models for the behavior of Grossman's sealer are crucial for anticipating its clinical performance. These models are based on understanding how its physicochemical properties are influenced by its composition and environmental factors. The setting time, for instance, is dependent on the quality of the zinc oxide, the pH of the resin, manipulation techniques, humidity, and temperature. ohi-s.com

Research into novel formulations has provided data essential for developing such predictive models. A key example is the experimental incorporation of zinc oxide nanoparticles (ZnO-Np) into the Grossman's sealer formulation. By systematically replacing the conventional zinc oxide powder with ZnO-Np at different concentrations, researchers have demonstrated a predictable influence on the material's properties. ohi-s.comnih.gov For example, the addition of 25% ZnO-Np was found to improve several physicochemical characteristics, bringing them into compliance with American National Standards Institute/American Dental Association (ANSI/ADA) requirements. ohi-s.comnih.govohi-s.com

This systematic variation allows for the development of models that can predict material behavior based on compositional changes.

Table 1: Effect of Zinc Oxide Nanoparticle (ZnO-Np) Incorporation on Physicochemical Properties of Grossman's Sealer

| Sealer Formulation | Mean Setting Time (hours) | Solubility (%) | Dimensional Change (%) | Radiopacity (mm Al) |

|---|---|---|---|---|

| Grossman's Sealer (Control) | > 72 | 4.68 | -2.33 | 7.23 |

| 25% ZnO-Np | 48.0 | 1.81 | -0.34 | 9.08 |

| 50% ZnO-Np | 20.0 | 3.12 | -0.99 | 8.47 |

| 75% ZnO-Np | 16.0 | 4.01 | -1.49 | 7.15 |

| 100% ZnO-Np | 12.0 | 5.21 | -2.30 | 6.81 |

Data sourced from studies evaluating the influence of ZnO-Np on Grossman's sealer properties. ohi-s.comnih.gov

This data demonstrates that properties like setting time, solubility, and dimensional change can be predictably modulated by altering the nanoparticle concentration, forming a basis for computational and theoretical models of the sealer's behavior.

Research Challenges Related to Material Interactions in Complex Biological Environments

Studying the behavior of Grossman's sealer within the complex biological environment of the periradicular tissues presents significant research challenges. A primary difficulty is bridging the gap between in vitro (laboratory) and in vivo (clinical) conditions. scribd.com

Dynamic Cytotoxicity: Most endodontic sealers exhibit some level of cytotoxicity, particularly when freshly mixed. nih.govresearchgate.netnih.gov This toxicity generally decreases as the material sets. nih.govnih.gov A major challenge for researchers is to accurately model this dynamic process and its effect on periradicular tissues, as the initial cytotoxic response may differ significantly from the long-term biological interaction. nih.govuzh.ch

Component Leaching and Tissue Interaction: Grossman's sealer can leach components, such as free eugenol (B1671780), into the surrounding environment. ohi-s.comuzh.ch Eugenol is slightly hydrosoluble, and its continuous leaching can lead to the progressive decomposition of the set zinc eugenolate matrix. ohi-s.com Investigating the precise effects of these leached constituents on periradicular cells and the subsequent inflammatory and healing responses is a complex task. uzh.chnih.gov

Influence of the Smear Layer: The smear layer, a film of debris on the root canal wall after instrumentation, presents another variable. Research has shown that the smear layer does not necessarily prevent Grossman's sealer from penetrating dentinal tubules. nih.gov However, understanding how this layer modifies the chemical interaction and mechanical interlocking between the sealer and dentin remains a challenge. nih.gov

Extrapolation of In Vitro Data: Many biocompatibility studies use in vitro cell culture models, such as human periodontal ligament fibroblasts. thejcdp.com While these studies provide valuable initial data, extrapolating these findings to the intricate, three-dimensional, and immunologically active environment of living connective tissue is a significant methodological hurdle. scribd.comnih.gov The tissue response in vivo involves complex cellular and vascular changes that cannot be fully replicated in a laboratory dish. nih.gov

Unexplored Research Avenues and Potential for Novel Formulations

The foundational composition of Grossman's sealer provides a platform for developing novel formulations with enhanced properties. A significant and promising research avenue is the incorporation of nanotechnology.

The modification of Grossman's sealer with zinc oxide nanoparticles (ZnO-Np) has demonstrated the potential to improve its physicochemical properties. ohi-s.comnih.gov Replacing 25% of the conventional zinc oxide with ZnO-Np decreased the setting time, reduced solubility, and minimized dimensional change, while improving radiopacity. ohi-s.comnih.govohi-s.com This success opens several unexplored avenues:

Exploration of Other Nanoparticles: Research could extend to incorporating other types of nanoparticles to impart specific properties. For example, adding nanoparticles with known, potent antibacterial characteristics could enhance the sealer's ability to inhibit residual bacteria within the root canal system.

Improving Bioactivity: While traditional ZOE sealers are not considered bioactive, novel formulations could include bioactive glass or calcium silicate (B1173343) nanoparticles to encourage a favorable tissue response and promote healing.

Enhancing Adhesion for Monoblock Applications: A key limitation of Grossman's sealer is its lack of adhesion to gutta-percha. researchgate.net Future research could focus on developing hybrid formulations that incorporate adhesive monomers or surface-modifying agents to create a stronger bond at the sealer-core interface, better realizing the monoblock concept.

Optimizing Individual Components: Studies evaluating the antimicrobial activity of each individual component of Grossman's sealer have shown that substances like sodium tetraborate (B1243019) have significant effects. nih.gov This suggests that optimizing the ratios of existing components or exploring synergistic combinations could lead to more effective formulations without fundamentally altering the sealer's basic chemistry.

Methodological Innovations and Best Practices for Future Research on Grossman's Sealer

To advance the understanding of Grossman's sealer and its future iterations, adopting methodological innovations and adhering to established best practices is essential.

Methodological Innovations:

Advanced Microscopic Analysis: The use of high-resolution imaging techniques like Scanning Electron Microscopy (SEM) is critical for visualizing the sealer-dentin interface, assessing adaptation, and quantifying penetration into dentinal tubules. ohi-s.comnih.govnih.gov Future studies could more widely employ confocal laser scanning microscopy to allow for three-dimensional analysis of sealer penetration and distribution within the complex root canal anatomy. mdpi.com

Computational Modeling: Finite Element Method (FEM) analysis, a computational tool used to predict how a material reacts to physical effects, could be an innovative approach to model the stresses within a root filled with Grossman's sealer. mdpi.com This could help predict mechanical behavior and potential failure points, especially when evaluating novel, reinforced formulations.

Best Practices for Future Research:

Standardized Physicochemical Testing: All new formulations and comparative studies should adhere to internationally recognized standards, such as the ANSI/ADA Specification 57 or ISO 6876 standards for dental root canal sealing materials. ohi-s.comnih.govmdpi.com This ensures that data on properties like setting time, flow, solubility, and radiopacity are consistent and comparable across different studies.

Comprehensive Biocompatibility Assessment: In vitro cytotoxicity testing should employ multiple, complementary assays to provide a more complete picture of the cellular response. thejcdp.com Crucially, these laboratory findings must be supplemented with well-designed in vivo studies using animal models to evaluate the actual tissue response over both short and long terms, as this remains the gold standard for biocompatibility assessment. nih.govnih.gov

Systematic Reviews and Meta-Analyses: As the body of literature grows, conducting systematic reviews is crucial to synthesize the available evidence. nih.govresearchgate.net This helps to identify trends, resolve conflicting results stemming from methodological heterogeneity, and provide a clearer understanding of the material's biological and physical properties. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for evaluating the efficacy of Grossman's sealer in root canal treatments?

- Methodological Answer : A standardized approach involves combining electron microscopy for assessing smear layer removal and confocal laser scanning microscopy (CLSM) with rhodamine B-labeled sealers to quantify penetration depth. For statistical rigor, use non-parametric tests (e.g., Mann-Whitney U) for ordinal smear layer scores and parametric tests (e.g., ANOVA with Tukey’s post hoc) for continuous penetration data. Ensure root sections are stratified into coronal, middle, and apical levels to account for anatomical variability .

Q. How can researchers ensure reproducibility when testing Grossman's sealer in experimental models?

- Methodological Answer :

- Standardization : Use consistent irrigation protocols (e.g., photon-initiated photoacoustic streaming) to control smear layer formation.

- Sample Preparation : Section roots horizontally at defined levels (coronal/middle/apical) and use standardized obturation techniques.

- Blinding : Employ blinded evaluators for microscopy analysis to reduce bias.

- Data Validation : Cross-validate findings with multiple imaging modalities (e.g., SEM for smear layer removal and CLSM for sealer distribution) .

Advanced Research Questions

Q. How can contradictory findings in studies comparing Grossman's sealer with modern alternatives be systematically analyzed?

- Methodological Answer :

- Literature Synthesis : Use Google Scholar’s advanced search operators (e.g.,

intitle:"Grossman's sealer" AND "comparative study") to identify conflicting studies. Apply Boolean operators (OR,NOT) to exclude commercial bias . - Meta-Analysis : Extract data on smear layer scores, penetration percentages, and methodological variables (e.g., irrigation techniques, sample sizes). Use heterogeneity tests (e.g., I² statistic) to identify sources of inconsistency.

- Methodological Critique : Compare protocols for root canal preparation, sealer application, and statistical approaches across studies to isolate variables affecting outcomes .

Q. What advanced statistical approaches are suitable for analyzing sealer penetration data in multi-level root canal sections?

- Methodological Answer :

- Three-Way ANOVA : Assess interactions between root level (coronal/middle/apical), irrigation technique, and sealer type.

- Mixed-Effects Models : Account for repeated measures within the same specimen.

- Post Hoc Adjustments : Apply Tukey’s HSD test to control for type I errors in pairwise comparisons.

- Data Visualization : Use heatmaps to illustrate spatial variations in sealer penetration across root levels .

Q. How should experimental controls be designed when assessing smear layer removal efficiency across different root canal tapers?

- Methodological Answer :

- Positive Controls : Use specimens treated with established irrigation protocols (e.g., EDTA + NaOCl) as benchmarks.

- Negative Controls : Include untreated canals to baseline smear layer presence.

- Taper Variability : Test tapers (e.g., 4%, 6%) in separate cohorts to isolate mechanical effects.

- Replication : Use ≥10 samples per group to ensure statistical power, as demonstrated in studies with similar designs .

Methodological Challenges & Solutions

- Challenge : Variability in sealer penetration due to root canal anatomy.

- Challenge : Inconsistent terminology in literature searches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products